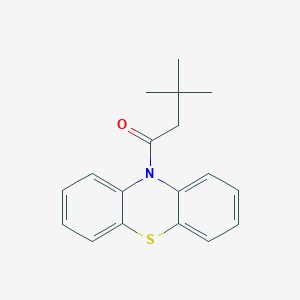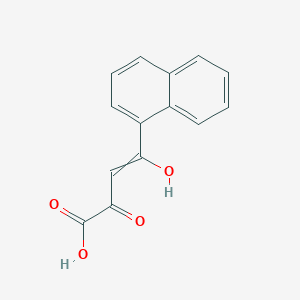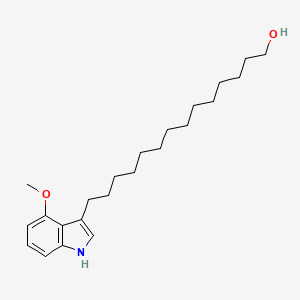![molecular formula C13H10N6O2 B15159707 Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate CAS No. 821009-86-3](/img/structure/B15159707.png)
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate is a complex organic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers exploring new therapeutic agents.
Vorbereitungsmethoden
The synthesis of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the tetrazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a quinoxaline derivative with a suitable azide under specific conditions. The resulting intermediate is then further functionalized to introduce the cyano and ethyl ester groups .
Industrial production methods for such compounds often focus on optimizing reaction conditions to improve yield and purity. This may involve the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .
Analyse Chemischer Reaktionen
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a potential candidate for developing new drugs with antibacterial, antifungal, or antiviral properties
Wirkmechanismus
The mechanism of action of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting antimicrobial activity. Molecular docking studies have shown that the compound can bind to targets such as the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can be compared with other tetrazoloquinoxaline derivatives, such as:
[1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one: Known for its antimicrobial and anticancer properties.
[1,2,4]triazolo[4,3-a]quinoxaline: Exhibits antiviral and antibacterial activities.
Tetrazolo[1,5-a]quinoxalin-4-yl pyrazolidine-3,5-dione: Shows promising anticancer activity.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
821009-86-3 |
|---|---|
Molekularformel |
C13H10N6O2 |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)acetate |
InChI |
InChI=1S/C13H10N6O2/c1-2-21-13(20)8(7-14)11-12-16-17-18-19(12)10-6-4-3-5-9(10)15-11/h3-6,15H,2H2,1H3 |
InChI-Schlüssel |
UOOOEGOGQWCOBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1C2=NN=NN2C3=CC=CC=C3N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)

![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)

![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)



![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)

